N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:
- Core structure: A fused thieno-pyrimidinone system, providing a planar heterocyclic scaffold conducive to intermolecular interactions.
- Position 2: A sulfanyl (-S-) bridge connected to an acetamide moiety. Acetamide side chain: Substituted with a 2-chlorobenzyl group, introducing electron-withdrawing effects and steric bulk.
The chloro and methoxy groups may enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-30-17-7-4-5-15(11-17)13-27-22(29)21-19(9-10-31-21)26-23(27)32-14-20(28)25-12-16-6-2-3-8-18(16)24/h2-11H,12-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJSVMNBMRHSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in the realms of antitumor and antimicrobial effects. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- A chlorobenzyl moiety that may enhance its lipophilicity and cellular uptake.
- A sulfanyl group that could contribute to its reactivity and biological interactions.
Molecular Formula
The molecular formula can be expressed as , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which are critical for its biological activity.
Antitumor Activity
Recent studies indicate that compounds with similar structures exhibit notable antitumor properties. For instance:
- Mechanism of Action : The thieno[3,2-d]pyrimidine derivatives are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities. This is evidenced by increased superoxide dismutase activity coupled with decreased catalase levels in treated cells, leading to oxidative stress and subsequent cell death .
- Cell Line Studies : In vitro studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For example, one derivative exhibited over 95% inhibition on MCF-7 cells compared to standard chemotherapeutics like cisplatin .
Study 1: Antitumor Efficacy in Spheroid Models
A study conducted by Fayad et al. explored the effects of a novel anticancer compound on multicellular spheroids, which mimic tumor microenvironments more accurately than traditional monolayer cultures. The results indicated that the compound significantly reduced viability in spheroid models of breast cancer, suggesting enhanced penetration and efficacy in three-dimensional structures .
Study 2: Synergistic Effects with Other Anticancer Agents
Research has also indicated that combining thieno[3,2-d]pyrimidine derivatives with existing chemotherapeutics can lead to synergistic effects, enhancing overall efficacy while potentially reducing side effects associated with higher doses of standard drugs. This approach is particularly promising for treatment-resistant cancer types.
Absorption and Metabolism
Preliminary pharmacokinetic studies suggest that compounds in this class may exhibit favorable absorption characteristics due to their lipophilic nature. However, detailed studies on this compound are needed to confirm these properties.
Safety Profile
Initial assessments indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use. The Ames test has shown non-carcinogenic properties for similar compounds within this class .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thieno[3,2-d]pyrimidine structure is known for its ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against breast, colon, and cervical cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In silico studies have indicated that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, thus alleviating inflammation-related conditions . The exploration of this activity is vital for developing treatments for chronic inflammatory diseases.
Antimicrobial Effects
Another promising application of N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is its antimicrobial properties. Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance .
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, studies on similar compounds have shown that they can inhibit α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease management respectively. This suggests that this compound could be developed for treating metabolic disorders and neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches provide insights into how modifications to the compound's structure could enhance its efficacy and selectivity against specific targets. Such studies are crucial for guiding synthetic efforts in drug development .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparative Data Table
Key Findings
- Thieno-pyrimidinone vs. Pyrido-thieno-pyrimidinone: The pyrido extension () increases planarity, favoring interactions with flat binding sites but may reduce solubility.
- Alkyl Groups (): Improve permeability but reduce aromatic interactions.
- Acetamide Variations : Chloro and methoxy groups on phenyl rings () enhance metabolic stability but may introduce steric clashes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
